molecular formula C20H19N3O3 B11002906 N-(1,3-benzodioxol-5-ylmethyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide

N-(1,3-benzodioxol-5-ylmethyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide

Cat. No.: B11002906
M. Wt: 349.4 g/mol
InChI Key: FDERNSZFTICQFW-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzodioxole moiety, a dimethylpyrazole group, and a benzamide core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Dimethylpyrazole Group: This involves the reaction of hydrazine with acetylacetone.

    Coupling Reactions: The benzodioxole and dimethylpyrazole intermediates are then coupled with a benzoyl chloride derivative under basic conditions to form the final benzamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity by binding to the active site.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(3,5-dimethylpyrazol-1-yl)benzamide

InChI

InChI=1S/C20H19N3O3/c1-13-8-14(2)23(22-13)17-5-3-4-16(10-17)20(24)21-11-15-6-7-18-19(9-15)26-12-25-18/h3-10H,11-12H2,1-2H3,(H,21,24)

InChI Key

FDERNSZFTICQFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

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